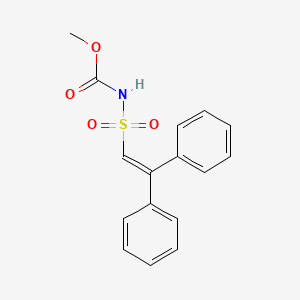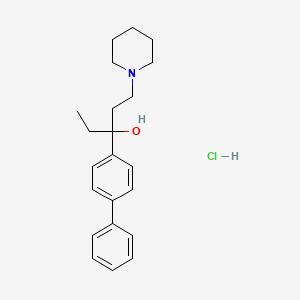
alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of piperidine derivatives and is characterized by the presence of a biphenyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl moiety. The biphenyl group is often synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
The next step involves the introduction of the piperidine ring. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine (such as piperidine), and a ketone or aldehyde are reacted together. The final step is the addition of the ethyl group, which can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the biphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
類似化合物との比較
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride can be compared with other piperidine derivatives, such as:
Alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol: Contains a morpholinomethyl group and a pyridine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
51097-86-0 |
|---|---|
分子式 |
C22H30ClNO |
分子量 |
359.9 g/mol |
IUPAC名 |
3-(4-phenylphenyl)-1-piperidin-1-ylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-2-22(24,15-18-23-16-7-4-8-17-23)21-13-11-20(12-14-21)19-9-5-3-6-10-19;/h3,5-6,9-14,24H,2,4,7-8,15-18H2,1H3;1H |
InChIキー |
ZHPTXEWUAPKDKF-UHFFFAOYSA-N |
正規SMILES |
CCC(CCN1CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)


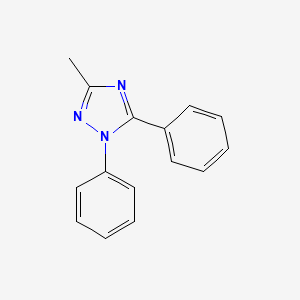
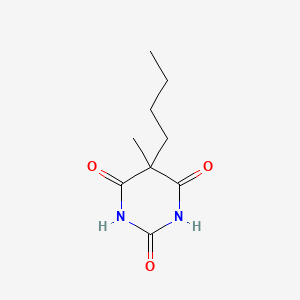
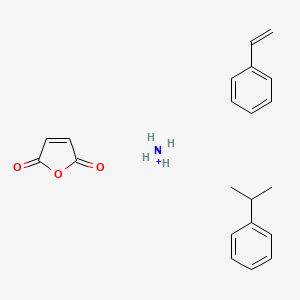
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
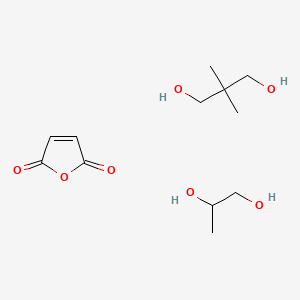
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
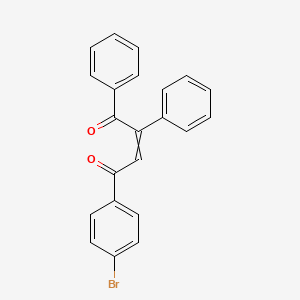
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)

